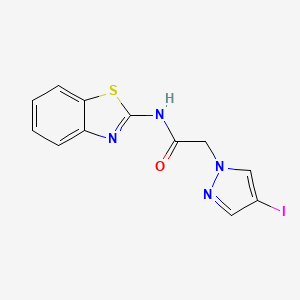
N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a benzothiazole ring and a pyrazole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Iodination of Pyrazole: The pyrazole ring is iodinated using iodine or iodinating agents such as N-iodosuccinimide.
Coupling Reaction: The benzothiazole and iodinated pyrazole are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the removal of the iodine substituent.
Substitution: The iodine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: May include enzymes or receptors involved in disease pathways.
Pathways Involved: Could affect signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- N-(13-BENZOTHIAZOL-2-YL)-2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETAMIDE
- N-(13-BENZOTHIAZOL-2-YL)-2-(4-BROMO-1H-PYRAZOL-1-YL)ACETAMIDE
Comparison:
- Uniqueness: The presence of the iodine atom in N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE may confer unique reactivity and biological activity compared to its chloro and bromo analogs.
- Reactivity: Iodine is a better leaving group than chlorine or bromine, which may make the compound more reactive in substitution reactions.
- Biological Activity: The iodine substituent may enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-iodopyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN4OS/c13-8-5-14-17(6-8)7-11(18)16-12-15-9-3-1-2-4-10(9)19-12/h1-6H,7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAXBDGIODPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=C(C=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B6075069.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)
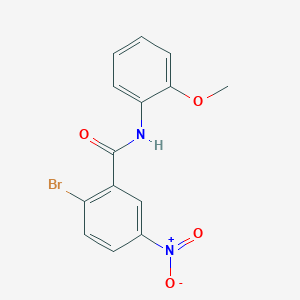
![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)
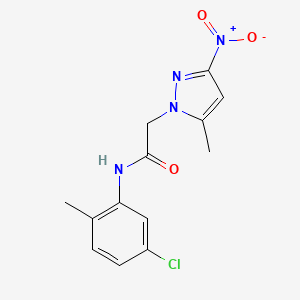
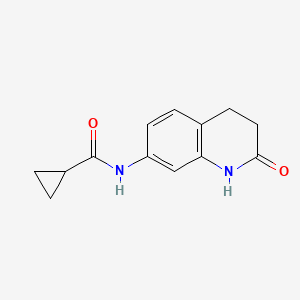
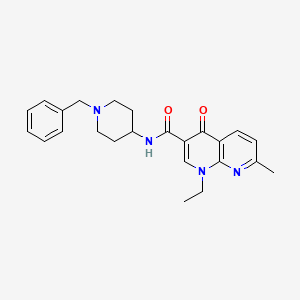
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)

![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-(3-morpholin-4-ylpropyl)piperidin-2-one](/img/structure/B6075173.png)
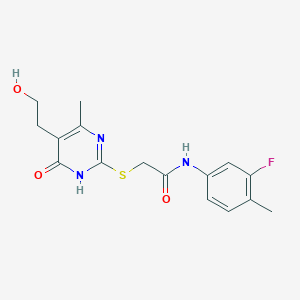
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)
